Raloxifene-d4 Hydrochloride Raloxifene-d4 Hydrochloride Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene (Item No. 10011620) by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women.
Brand Name: Vulcanchem
CAS No.: 1188263-47-9
VCID: VC0018033
InChI: InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2;
SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Molecular Formula: C28H28ClNO4S
Molecular Weight: 514.069

Raloxifene-d4 Hydrochloride

CAS No.: 1188263-47-9

Reference Standards

VCID: VC0018033

Molecular Formula: C28H28ClNO4S

Molecular Weight: 514.069

Raloxifene-d4 Hydrochloride - 1188263-47-9

CAS No. 1188263-47-9
Product Name Raloxifene-d4 Hydrochloride
Molecular Formula C28H28ClNO4S
Molecular Weight 514.069
IUPAC Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2;
Standard InChIKey BKXVVCILCIUCLG-ZBLPOJTCSA-N
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Appearance Assay:≥99% deuterated forms (d1-d4)A solid
Description Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene (Item No. 10011620) by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women.
Synonyms [6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d4 Hydrochloride; Keoxifene-d4; LY-139481-d4; Evista-d4;
PubChem Compound 45359089
Last Modified Nov 11 2021
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